Bienvenue dans la boutique en ligne BenchChem!

(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Chiral Synthesis Process Optimization Yield Comparison

The (S)-enantiomer, derived from chiral pool L-malic acid, is essential for preserving downstream optical purity in API synthesis. Substitution with racemic or (R)-enantiomer is non-interchangeable—incorrect enantiomer causes analytical validation failure and compromised bioactivity. Also serves as certified Larotrectinib Impurity 2 reference standard meeting USP/EP/JP/BP guidelines for ANDA regulatory submissions. High synthetic yield (68%) ensures cost-effective multi-step synthesis. Full characterization data provided.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 101469-91-4
Cat. No. B169710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
CAS101469-91-4
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
InChIInChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1
InChIKeyVCPKAWKGCQTPCR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS: 101469-91-4): A Defined-Stereochemistry Chiral Building Block for Pharmaceutical Synthesis and Regulatory Analysis


(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS: 101469-91-4), also designated as (3S)-N-benzyl-3-hydroxysuccinimide, is a chiral pyrrolidine-2,5-dione derivative [1]. It is widely recognized as a key chiral building block in the preparation of enantiomerically pure pharmaceuticals [2] and is specifically identified as a Larotrectinib-related impurity reference standard for ANDA regulatory compliance [3].

Procurement Critical Note: Why Generic N-Benzyl Hydroxysuccinimide Analogs Cannot Substitute for (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (CAS: 101469-91-4)


Substitution with racemic N-benzyl-3-hydroxypyrrolidine-2,5-dione or the (R)-enantiomer is non-interchangeable for stereoselective applications. The (S)-stereochemistry, originating from chiral pool L-malic acid, is essential for preserving downstream optical purity and achieving target enantiomeric excess in active pharmaceutical ingredient (API) synthesis [1]. Use of the incorrect enantiomer can result in analytical method validation failures and compromised bioactivity outcomes, as documented in structure-activity relationship (SAR) studies of pyrrolidine-based drugs [2].

(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (101469-91-4): Quantitative Differential Evidence Against Racemic Mixtures and Alternative Chiral Synthons


Comparative Synthesis Yield: (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione vs. Racemic Route via Melting Reaction

The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione from L-malic acid and benzylamine via a melting reaction achieves a yield of 68% at 140°C for 8 hours, as confirmed by 1H NMR and specific rotation [1]. This is in contrast to reported yields for analogous racemic syntheses from DL-malic acid, which range from 45-55% under similar conditions, likely due to less efficient crystallization of the racemic mixture [2].

Chiral Synthesis Process Optimization Yield Comparison

Melting Point Analysis: (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (110-111°C) vs. (R)-Enantiomer (No Comparable Sharp Melting Range Reported)

The (S)-enantiomer of 1-benzyl-3-hydroxypyrrolidine-2,5-dione exhibits a well-defined, sharp melting point range of 110-111°C as determined by standard analytical methods [1]. In contrast, the (R)-enantiomer (CAS 165657-63-6) is typically reported without a comparable sharp melting range in open literature, often necessitating characterization via alternative methods like HPLC or chiral optical rotation for purity assessment .

Solid-State Characterization Polymorph Identification Quality Control

Regulatory-Grade Purity for ANDA Submissions: (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (101469-91-4) vs. Generic Research-Grade Analogs

(S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (101469-91-4) is officially designated as Larotrectinib Impurity 2 and is supplied with full Certificate of Analysis (CoA) and characterization data compliant with USP, EMA, JP, and BP regulatory guidelines for analytical method validation and quality control [1]. The product is explicitly offered with traceability to pharmacopeial standards (USP or EP) upon feasibility [1]. This contrasts with generic research-grade N-benzyl-3-hydroxypyrrolidine-2,5-dione suppliers, who typically provide only basic CoAs with HPLC purity (95-98%) and no regulatory-grade impurity profiling or pharmacopeial traceability .

Regulatory Compliance ANDA Reference Standard Quality Control

Optimal Deployment Scenarios for (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione (101469-91-4) Based on Quantitative Evidence


Chiral Building Block for Enantioselective API Synthesis

Use (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a chiral intermediate for the preparation of (S)-1-benzyl-3-hydroxypyrrolidine and downstream enantiomerically pure active pharmaceutical ingredients (APIs). The defined (S)-stereochemistry ensures the production of the desired enantiomer with high optical purity, which is critical for drugs requiring stereochemical control for bioactivity [1]. Its high synthetic yield (68%) from L-malic acid makes it cost-effective for multi-step syntheses [2].

Reference Standard for Larotrectinib ANDA Analytical Method Development

Employ (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (Larotrectinib Impurity 2) as a certified reference standard for developing and validating HPLC, UPLC, or LC-MS methods for the quantification of impurities in Larotrectinib drug substance and drug product. The product is supplied with full characterization data meeting USP/EP/JP/BP guidelines, facilitating regulatory submissions for Abbreviated New Drug Applications (ANDAs) [3].

Quality Control (QC) Release Testing for Larotrectinib Commercial Production

Integrate (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione into the QC release testing workflow for Larotrectinib API batches. The reference standard enables accurate identification and quantification of this specific impurity, ensuring batch-to-batch consistency and compliance with ICH Q3A/Q3B guidelines for impurities in new drug substances and products [3].

Exploratory Synthesis of 3-Pyrrolidinyl Nucleoside Analogs

Utilize (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione as a versatile starting material for the preparation of N-tert-butyloxycarbonyl-3-mesyloxypyrrolidines, key synthons for the alkylation of purine and pyrimidine nucleobases. This synthetic route, demonstrated in the literature [1], provides access to a library of novel 3-pyrrolidinyl nucleoside analogs for antiviral and anticancer drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.